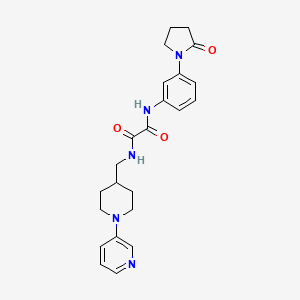
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule is a complex organic compound containing multiple functional groups including an oxalamide group, a pyridine ring, a piperidine ring, and a pyrrolidine ring. These functional groups suggest that the molecule could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidine ring might be introduced via a cyclization reaction, while the oxalamide group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyridine ring (a six-membered ring with one nitrogen atom), a piperidine ring (a six-membered ring with one nitrogen atom), and a pyrrolidine ring (a five-membered ring with one nitrogen atom). The oxalamide group would likely be attached to the phenyl group and the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxalamide group might be susceptible to hydrolysis, while the pyridine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen-containing rings could make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
One-pot synthesis methods for Nα-urethane-protected β-alanine and γ-aminopropionic acid demonstrate efficient approaches to modifying amino acids, potentially offering insights into synthesizing or modifying complex molecules like N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide for specific research applications (Cal et al., 2012).
Molecular Interaction and Binding Studies
Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, highlight the importance of understanding how complex molecules bind to specific receptors, which could be relevant for researching similar interactions involving this compound (Shim et al., 2002).
Catalysis and Reaction Mechanisms
The unique oxidation reactions of amides catalyzed by ruthenium porphyrin, leading to direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, provide an example of how specific catalysts can mediate reactions involving complex organic compounds. Such methodologies could be applied to or inform the reactivity and potential transformations of this compound in research settings (Ito et al., 2005).
Molecular and Crystal Structures
Investigations into the molecular and crystal structures of compounds such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine offer detailed insights into the structural characteristics and interactions at the molecular level, which are crucial for understanding the properties and potential applications of complex molecules like this compound in fields such as material science or drug development (Kuleshova & Khrustalev, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c29-21-7-3-11-28(21)19-5-1-4-18(14-19)26-23(31)22(30)25-15-17-8-12-27(13-9-17)20-6-2-10-24-16-20/h1-2,4-6,10,14,16-17H,3,7-9,11-13,15H2,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDOAWKSQWUGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)
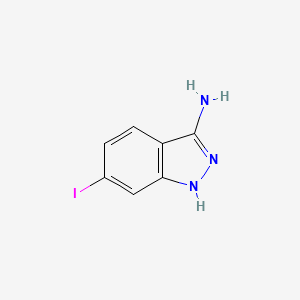
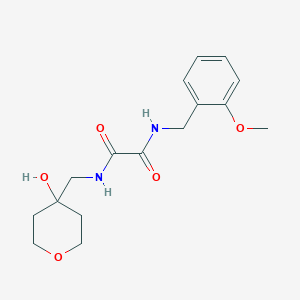
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2460426.png)
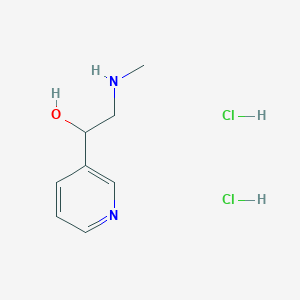
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![1-[3-(4-Benzylpiperazin-1-yl)propanoylamino]-3-(3-chlorophenyl)urea](/img/structure/B2460431.png)
![3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2460433.png)
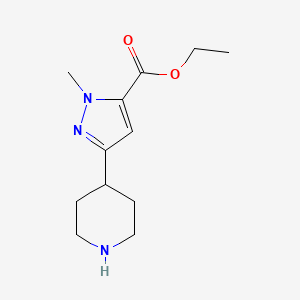
![2-Chloro-1-(2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2460436.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2460439.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2460442.png)
